molecular formula C53H80N12O16S B170457 MAGE-3 Antigen (167-176) (human) CAS No. 178243-46-4

MAGE-3 Antigen (167-176) (human)

Cat. No.: B170457
CAS No.: 178243-46-4
M. Wt: 1173.3 g/mol
InChI Key: DMBFQUYJNDCWOK-PCTHOLPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “MAGE-3 Antigen (167-176) (human)” is a peptide composed of ten amino acids: methionine, glutamic acid, valine, aspartic acid, proline, isoleucine, glycine, histidine, leucine, and tyrosine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “MAGE-3 Antigen (167-176) (human)” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Mutagenic primers and DNA polymerase in site-directed mutagenesis.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “MAGE-3 Antigen (167-176) (human)” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as models for studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biosensors, drug delivery systems, and as additives in cosmetics and food products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, they interact with target proteins or receptors, triggering a cascade of biochemical events. For example, peptides can bind to cell surface receptors, activating intracellular signaling pathways that regulate gene expression, cell growth, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • H-Ala-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH
  • H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Phe-OH
  • H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-NH2

Uniqueness

The uniqueness of “MAGE-3 Antigen (167-176) (human)” lies in its specific sequence, which determines its biological activity and interactions. Variations in the amino acid sequence can significantly alter the peptide’s properties, making each peptide unique in its function and application.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBFQUYJNDCWOK-PCTHOLPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80N12O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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